4-Benzamido-cyclohexanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

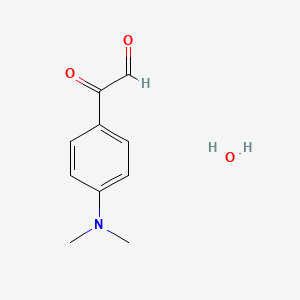

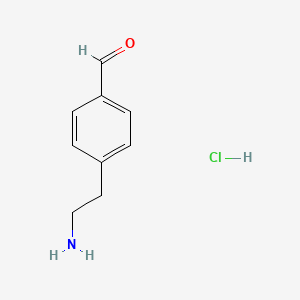

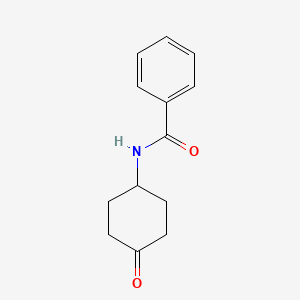

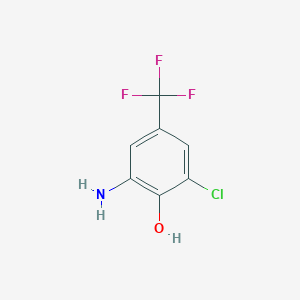

4-Benzamido-cyclohexanone, also known as 4-BAC, is an organic compound that has been studied extensively for its potential applications in the fields of medicine, chemistry, and biotechnology. 4-BAC is a cyclic ketone with a molecular formula of C9H13NO, and has been found to be a highly versatile compound with a wide range of applications. It is a colorless, crystalline solid that is insoluble in water, but soluble in common organic solvents.

Scientific Research Applications

Catalysis and Chemical Synthesis

Selective Hydrogenation of Phenol

Cyclohexanone derivatives, including those related to 4-Benzamido-cyclohexanone, are significant intermediates in polyamide manufacture. A study demonstrated the selective hydrogenation of phenol to cyclohexanone using a Pd@carbon nitride catalyst, achieving high conversion and selectivity under mild conditions (Wang et al., 2011).

Cyclohexane Oxidation

The oxidation of cyclohexane to cyclohexanol and cyclohexanone has been facilitated by various catalysts, including a tetracopper(II) complex, showing significant yield under mild conditions. This process is crucial for producing materials like nylon-6 and nylon-66 (Hazra et al., 2014).

Synthesis of 2-Arylbenzoxazoles

A transition-metal-free method for synthesizing 2-arylbenzoxazoles from cyclohexanones and benzamides was reported. This method underscores the versatility of cyclohexanone derivatives in synthesizing heterocyclic compounds (Cao et al., 2014).

Benzylidenecyclohexanone Derivatives

Research highlighted a novel synthesis method for substituted benzylidenecyclohexanone using microwave-assisted organic synthesis, showcasing the compound's bioactive potential (Handayani et al., 2017).

Material Science and Engineering

Polyester Synthesis

Cyclohexanone derivatives are pivotal in the synthesis and polymerization of cyclic esters for creating hydrophilic aliphatic polyesters. This application is integral for developing biodegradable and functionalized polymeric materials (Trollsås et al., 2000).

Cobalt-Molybdenum Catalysts

These catalysts have been explored for the hydrodeoxygenation of cyclohexanone, an essential step in converting lignin to biofuel. The research underscores the role of cyclohexanone derivatives in sustainable energy production (Bakhtyari et al., 2020).

Analytical and Theoretical Studies

- Vibrational Analysis: Quantum chemical computations and spectral investigations of cyclohexanone derivatives offer insights into their molecular structure and potential applications in various industries (Amalanathan et al., 2008).

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

4-Benzamido-cyclohexanone plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxides to diols. This compound acts as an inhibitor of sEH, thereby affecting the enzyme’s activity and influencing the metabolic pathways it regulates

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the expression of genes involved in inflammatory responses, thereby impacting the overall inflammatory state of the cell . Moreover, this compound may affect cellular metabolism by inhibiting key enzymes, leading to changes in metabolic flux and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of soluble epoxide hydrolase, inhibiting its activity and preventing the conversion of epoxides to diols . This inhibition can lead to an accumulation of epoxides, which have various physiological effects. Additionally, this compound may interact with other biomolecules, such as transcription factors, to modulate gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its inhibitory activity . Long-term exposure to this compound can result in sustained changes in cellular metabolism and gene expression, highlighting the importance of monitoring its stability in experimental setups.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as reducing inflammation and modulating metabolic pathways. At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . It is essential to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing its toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with soluble epoxide hydrolase. By inhibiting this enzyme, the compound affects the metabolism of epoxides, leading to changes in metabolite levels and metabolic flux . Additionally, this compound may influence other metabolic pathways by interacting with enzymes and cofactors involved in energy production and biosynthesis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may be transported across cell membranes by specific transporters or binding proteins, which facilitate its localization to target sites . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm or nucleus, where it exerts its effects on cellular processes.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, it may accumulate in the cytoplasm, affecting metabolic enzymes and cellular signaling pathways.

Properties

IUPAC Name |

N-(4-oxocyclohexyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c15-12-8-6-11(7-9-12)14-13(16)10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNHGSPGFVCBGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1NC(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73204-06-5 |

Source

|

| Record name | Benzamide, 4-(4-oxocyclohexyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Aminobenzo[d]thiazol-6-yl)acetonitrile](/img/structure/B1287401.png)